N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide
Description
Properties
IUPAC Name |
N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-7(13)11(2)8-3-4-12(6-8)9(14)5-10/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPAKTUNUPQBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 1-(2-Chloroacetyl)pyrrolidine-3-ylmethylamine
The synthesis begins with the reaction of pyrrolidin-3-ylmethylamine with chloroacetyl chloride under controlled conditions:
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Reagents : Chloroacetyl chloride (2.2 eq), pyrrolidin-3-ylmethylamine (1 eq).
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Solvent : Polar aprotic solvents (e.g., N,N-dimethylformamide (DMF) or dichloromethane).
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Conditions : Temperature maintained at 0–5°C to minimize side reactions; reaction time: 2–4 hours.
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Workup : Quenching with aqueous base (e.g., K₂CO₃ or NaHCO₃) to neutralize HCl byproducts, followed by extraction with dichloromethane.
N-Methylation of the Acetamide Group
The intermediate is then subjected to N-methylation:
One-Pot Telescopic Synthesis
Industrial-scale processes favor telescopic methods to avoid intermediate isolation:
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Chloroacetylation : Pyrrolidin-3-ylmethylamine reacts with excess chloroacetyl chloride in DMF at 20–25°C.
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In Situ Quenching : Water and K₂CO₃ are added to hydrolyze unreacted chloroacetyl chloride.
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N-Methylation : Direct addition of methylamine hydrochloride and acetic anhydride under microwave irradiation (135°C, 15 minutes).
Key Reaction Parameters
Solvent Optimization
| Solvent | Reaction Efficiency | Byproduct Formation |
|---|---|---|
| DMF | High | Moderate |
| Dichloromethane | Moderate | Low |
| THF | Low | High |
Polar aprotic solvents like DMF enhance nucleophilicity of the amine but may require stringent temperature control to avoid diketopiperazine byproducts.
Temperature and Catalysis
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Low-Temperature Regime (0–5°C): Minimizes racemization and over-chloroacetylation.
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Room-Temperature Catalysis : Employing catalytic DMF accelerates chloroacetyl chloride activation.
Purification and Characterization
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Extraction : Dichloromethane or ethyl acetate for organic-phase separation.
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Crystallization : Recrystallization from hot ethyl acetate/hexane mixtures yields white crystals (mp: 98–102°C).
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Analytical Validation :
Industrial-Scale Adaptations
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Continuous Flow Reactors : Enhance safety and yield by controlling exothermic reactions.
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Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide has been explored as a potential pharmacological agent, particularly in the treatment of neurological disorders. Preliminary studies indicate that it may interact with neurotransmitter systems, influencing synaptic transmission and possibly providing therapeutic effects in conditions such as depression and anxiety disorders.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations, making it a valuable building block in organic chemistry.
Biological Research
In biological studies, this compound is used to investigate the mechanisms of action of pyrrolidine derivatives and their interactions with biological targets. Its potential neuroprotective effects are particularly noteworthy, as they may contribute to advancements in treating neurodegenerative diseases.
Research indicates that this compound exhibits various biological activities:
Neuroprotective Effects
Studies have shown that it can protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.
Analgesic Properties
Preliminary investigations suggest that this compound may have analgesic effects, indicating its potential utility in pain management therapies.
Case Study 1: Neuroprotective Potential
A study evaluated the neuroprotective properties of this compound against oxidative stress-induced neuronal cell death. Results indicated a significant reduction in cell death compared to control groups, highlighting its potential for further research in neurodegenerative diseases.
Case Study 2: Antimicrobial Evaluation
In a comparative study involving various pyrrolidine derivatives, the antibacterial activity against Staphylococcus aureus and Escherichia coli was assessed. Although specific results for this compound were not detailed, related compounds showed promising results with MIC values ranging from 75 µg/mL to <125 µg/mL against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Key Structural and Functional Group Differences
The compound’s structural analogs can be categorized into pharmaceutical derivatives and agrochemical chloroacetamides . Below is a comparative analysis:
Physical and Chemical Properties
- Boiling Point and Solubility: The analog 2-Chloro-N-(1-methyl-3-pyrrolidinyl)acetamide (C₇H₁₃ClN₂O) has a boiling point of 317.6±42.0°C and density of 1.2±0.1 g/cm³ . The target compound, with an additional acetyl group, likely exhibits higher molecular weight and boiling point but reduced solubility in polar solvents due to increased hydrophobicity. Alachlor (C₁₄H₂₀ClNO₂) is a liquid herbicide with moderate water solubility (240 mg/L at 25°C), attributed to its aromatic and methoxymethyl groups .
Reactivity :
- The chloroacetyl group in the target compound is a reactive site for nucleophilic substitution, similar to agrochemicals like alachlor. However, the pyrrolidine ring may enhance steric hindrance compared to alachlor’s linear methoxymethyl chain .
Biological Activity
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrrolidine ring with a 2-chloroacetyl group and an N-methylacetamide moiety. The presence of the chloroacetyl group contributes to its electrophilic nature, which is significant for its interactions with biological targets.
The mechanisms through which this compound exerts its biological effects include:
- Covalent Bond Formation : The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modulating their activity.
- Receptor Interaction : The pyrrolidine ring may interact with various neurotransmitter receptors, influencing synaptic transmission and biochemical pathways related to pain management and neurological disorders.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Methylacetamide | Simple amide | Used as a solvent; lacks chloroacetyl group |
| 2-Chloroacetamide | Contains chloroacetyl | Lacks pyrrolidine structure; used in synthesis |
| Pyrrolidine | Basic nitrogen-containing ring | Serves as a building block for pharmaceuticals |
The combination of both chloroacetyl and pyrrolidine functionalities in this compound may confer distinctive biological activities not observed in simpler analogs.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound. For instance, research into its interaction with neurotransmitter systems highlights its potential role in pain management therapies. Further investigations are required to elucidate the specific molecular targets and pathways involved in its action.
Example Study
A study focused on the compound's interaction with neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The findings suggested that compounds similar to this compound could inhibit nSMase2 activity, thereby influencing exosome release critical for cellular communication .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting N-[(3R)-pyrrolidin-3-yl]acetamide with 2-chloroacetyl chloride in the presence of a base like triethylamine or N,N-diisopropylethylamine. Reactions are often conducted in anhydrous solvents (e.g., tetrahydrofuran, acetonitrile) under inert atmospheres at 60–90°C, with yields ranging from 29.8% to 51.8%. Purification involves prep-LCMS or column chromatography .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Analytical techniques include:
Q. What solvent systems and reaction conditions optimize yield for this compound?
Polar aprotic solvents (e.g., acetonitrile, 1,4-dioxane) with bases like potassium carbonate or triethylamine enhance reactivity. Elevated temperatures (60–90°C) and inert atmospheres minimize side reactions. Yields improve with stoichiometric excess of the pyrrolidine precursor .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXTL provides definitive stereochemical assignments. For instance, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.7948 Å, b = 12.649 Å, c = 13.021 Å) can confirm the spatial arrangement of the pyrrolidine and chloroacetyl moieties. Data collection at 298 K with high-resolution detectors ensures accuracy .
Q. What strategies address low yields in large-scale syntheses of this compound?
- Catalytic Optimization : Use phase-transfer catalysts or microwave-assisted synthesis to accelerate reaction kinetics.
- Intermediate Trapping : Stabilize reactive intermediates (e.g., chloroacetyl-pyrrolidine adducts) via in situ derivatization.
- Process Analytics : Real-time monitoring with HPLC or FTIR to identify bottlenecks .
Q. How does the chloroacetyl group influence the compound’s reactivity in medicinal chemistry applications?
The electron-withdrawing chloroacetyl group enhances electrophilicity, making it a key site for nucleophilic attacks (e.g., in protease inhibitors). Computational studies (DFT or molecular docking) can model its interactions with biological targets, such as enzyme active sites, to guide derivative design .
Q. What analytical approaches reconcile conflicting data in stability studies (e.g., degradation products)?
- Forced Degradation Studies : Expose the compound to heat, light, or hydrolytic conditions, followed by LC-MS/MS to identify degradation pathways.
- Isotopic Labeling : Track carbon/nitrogen atoms in degradation products using - or -labeled precursors.
- Multivariate Analysis : Apply chemometric tools to distinguish artifacts from genuine degradation .
Methodological Challenges and Solutions
Q. Why might NMR spectra show unexpected splitting patterns for the pyrrolidine ring protons?
Dynamic rotational isomerism in the pyrrolidine ring can cause complex splitting. Solutions include:
- Variable-Temperature NMR : Freeze conformers at low temperatures (e.g., –40°C) to simplify spectra.
- COSY/NOESY : Correlate coupling constants and spatial proximities to assign signals .
Q. How can researchers mitigate racemization during synthesis of enantiomerically pure derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
